Klaineanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

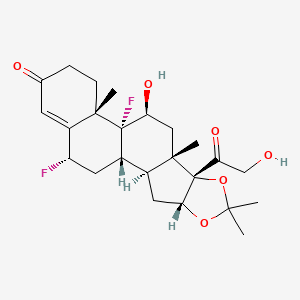

Klaineanone is a highly oxygenated quassinoid, a class of natural products known for their bitter taste and significant biological activities. Quassinoids are primarily derived from plants of the Simaroubaceae family. This compound was first isolated and structurally characterized in the early 1960s by Polonsky and Bourguignon-Zybler . It has since attracted considerable attention due to its potential therapeutic applications, particularly in the fields of anticancer and antimalarial research .

準備方法

Synthetic Routes and Reaction Conditions

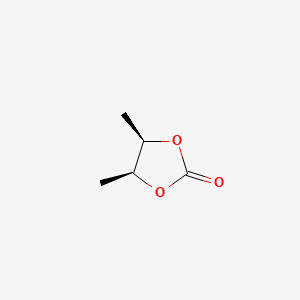

The total synthesis of klaineanone has been accomplished through various synthetic routes. One notable method involves a 17-step synthesis starting from a tetracyclic ketone . The process includes key steps such as hydrogenation, catalytic amounts of p-toluenesulfonic acid, and chromatographic purification using hexane-ether mixtures . Another approach utilizes an intramolecular Diels-Alder reaction to construct the this compound ring system stereoselectively .

Industrial Production Methods

While this compound is primarily synthesized in research laboratories, industrial-scale production methods are not well-documented. The complexity and length of the synthetic routes make large-scale production challenging. advancements in synthetic organic chemistry may pave the way for more efficient industrial production methods in the future.

化学反応の分析

Types of Reactions

Klaineanone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxygenated derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: this compound can undergo substitution reactions, particularly at positions with reactive functional groups.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include:

Hydrogen gas: Used in hydrogenation reactions.

Palladium on charcoal: A catalyst for hydrogenation.

p-Toluenesulfonic acid: Used as a catalyst in various reactions.

Hexane-ether mixtures: Used for chromatographic purification.

Major Products

The major products formed from these reactions include various oxygenated derivatives of this compound, which can have different biological activities and properties.

科学的研究の応用

Chemistry: Klaineanone serves as a model compound for studying complex natural product synthesis and reaction mechanisms.

Biology: this compound’s biological activities make it a valuable compound for studying cellular processes and biochemical pathways.

Medicine: this compound has shown promising anticancer and antimalarial activities.

Industry: While not widely used industrially, this compound’s unique properties make it a potential candidate for developing new pharmaceuticals and agrochemicals.

作用機序

Klaineanone exerts its effects through several mechanisms:

Inhibition of phosphoribosyl pyrophosphate aminotransferase: This enzyme is involved in the de novo purine synthesis pathway, which is crucial for cell proliferation.

Inhibition of aerobic respiration: This compound disrupts mitochondrial function, leading to reduced energy production in cells.

Activation of caspase-3: This leads to programmed cell death (apoptosis), which is beneficial in targeting cancer cells.

Alteration of microtubules: This compound affects the stability and function of microtubules, which are essential for cell division and intracellular transport.

類似化合物との比較

Klaineanone is part of the quassinoid family, which includes several similar compounds:

Quassin: Another quassinoid with similar bitter properties and biological activities.

Neoquassin: Structurally related to quassin, with slight variations in functional groups.

Nigakilactones: A group of quassinoids with lactone linkages and diverse biological activities.

This compound is unique due to its highly oxygenated structure and specific biological activities, particularly its potent anticancer and antimalarial effects. Its complex synthesis and distinct chemical properties set it apart from other quassinoids.

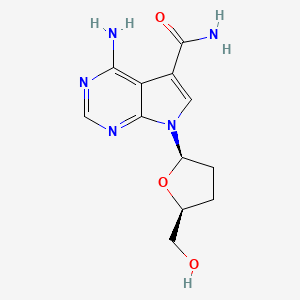

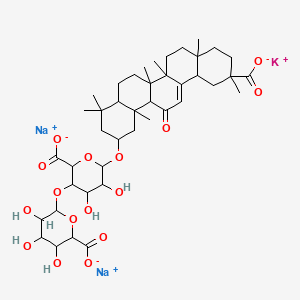

特性

CAS番号 |

4668-74-0 |

|---|---|

分子式 |

C20H28O6 |

分子量 |

364.4 g/mol |

IUPAC名 |

(1R,2S,3S,7S,9R,13S,14R,15R,16R,17S)-3,15,16-trihydroxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadec-5-ene-4,11-dione |

InChI |

InChI=1S/C20H28O6/c1-8-5-12(21)18(25)20(4)10(8)6-13-19(3)11(7-14(22)26-13)9(2)15(23)16(24)17(19)20/h5,9-11,13,15-18,23-25H,6-7H2,1-4H3/t9-,10+,11+,13-,15-,16+,17+,18-,19-,20+/m1/s1 |

InChIキー |

WJMXTGAXNJDIRW-IKRQWABHSA-N |

異性体SMILES |

C[C@@H]1[C@@H]2CC(=O)O[C@H]3[C@@]2([C@H]([C@H]([C@@H]1O)O)[C@@]4([C@@H](C3)C(=CC(=O)[C@H]4O)C)C)C |

正規SMILES |

CC1C2CC(=O)OC3C2(C(C(C1O)O)C4(C(C3)C(=CC(=O)C4O)C)C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(Heptanoyloxymethyl)-2-(3-methylbutanoyloxymethyl)-3-octanoyloxypropyl] dodecanoate](/img/structure/B12781785.png)

![4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethyl-N-(2-pyridin-1-ium-1-ylethyl)aniline;hydrogen sulfate](/img/structure/B12781815.png)